Ethyl 2-chloropropanimidate

Description

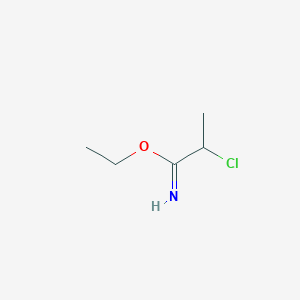

Ethyl 2-chloropropanimidate (CAS 100606-80-2, molecular formula C₅H₁₀ClNO) is an imidate ester characterized by a propyl backbone with a chlorine substituent at the second carbon and an ethoxy imidate functional group. Imidates, such as this compound, are reactive intermediates widely used in organic synthesis, particularly for forming amidines and other nitrogen-containing heterocycles. Their electrophilic nature makes them valuable in nucleophilic substitution reactions .

Properties

CAS No. |

100606-80-2 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

ethyl 2-chloropropanimidate |

InChI |

InChI=1S/C5H10ClNO/c1-3-8-5(7)4(2)6/h4,7H,3H2,1-2H3 |

InChI Key |

LNWRAWGOCGDBPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The reaction is typically carried out in an ice-salt bath to maintain a temperature of 0-5°C, which helps to minimize the replacement of the chlorine atom and maximize the yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sulfonyl chloride as a chlorinating agent. The process begins with the addition of ethyl acetoacetate into a reactor, followed by cooling to -5 to 10°C. Sulfonyl chloride is then added dropwise, and the temperature is gradually raised to 20-25°C to facilitate the reaction. This method is advantageous as it does not require solvents, reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloropropanimidate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloropropanoate and ammonia.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile, products such as ethyl 2-aminopropanoate or ethyl 2-alkoxypropanoate can be formed.

Oxidation Products: Oxidation can yield compounds like ethyl 2-chloropropanoic acid.

Hydrolysis Products: Hydrolysis results in ethyl 2-chloropropanoate and ammonia.

Scientific Research Applications

Ethyl 2-chloropropanimidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the imidate group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Ethyl 2-Chloroacetimidate Hydrochloride

CAS 36743-66-5 (C₄H₉Cl₂NO):

- Structural Differences : This compound features an ethyl backbone (vs. propyl in Ethyl 2-chloropropanimidate) with a chlorine atom at the second carbon. The hydrochloride salt introduces an additional Cl⁻ ion, enhancing solubility in polar solvents .

- Reactivity : The hydrochloride form increases electrophilicity, making it more reactive in aqueous conditions. However, the shorter carbon chain reduces steric hindrance compared to this compound.

- Applications : Used in peptide synthesis and as a precursor for amidines. The hydrochloride salt facilitates purification in industrial processes .

Ethyl 2-Chloropropionate

CAS Unspecified (C₅H₉ClO₂):

- Functional Group : An ester (vs. imidate in this compound), with a chlorine substituent at the second carbon.

- Reactivity : Esters are less electrophilic than imidates, limiting their utility in nucleophilic substitutions. However, they are more stable under acidic conditions.

- Applications: Primarily used as a solvent or flavoring agent.

Ethyl 2-Chloro-2-[(Propan-2-yl)Imino]Acetate

CAS 1032707-93-9 (C₇H₁₂ClNO₂):

- Structural Differences: Contains an isopropylimino group at the second carbon, introducing additional branching and basicity.

- Reactivity: The imino group enhances nucleophilicity, enabling chelation with metal catalysts. This contrasts with this compound, which lacks such coordinating groups.

- Applications : Utilized in asymmetric catalysis and coordination chemistry due to its stereochemical flexibility .

Ethyl 2-Hydroxypropanimidoate Hydrochloride

CAS 299397-11-8 (C₅H₁₂ClNO₂):

- Substituent Variation : A hydroxyl group replaces the chlorine atom in this compound.

- Physicochemical Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing volatility. This compound is less reactive in alkylation reactions due to diminished electrophilicity.

- Applications: Potential use in prodrug formulations where controlled hydrolysis is required .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.